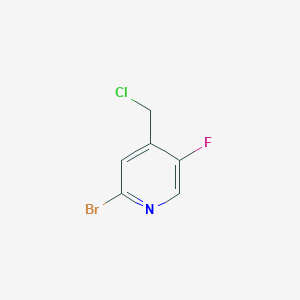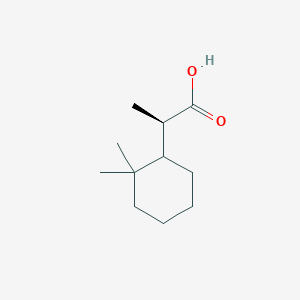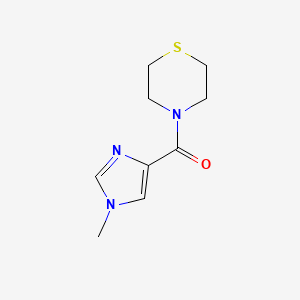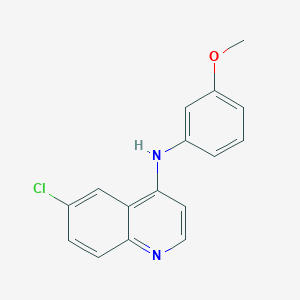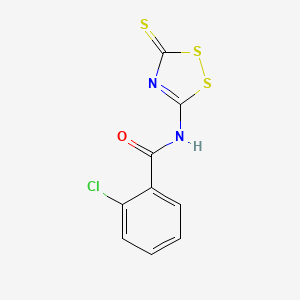![molecular formula C21H26N4O B2795808 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide CAS No. 1424704-97-1](/img/structure/B2795808.png)
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide is a synthetic organic compound known for its multifaceted applications in chemistry, biology, and industry. This compound stands out for its unique structural features and potential chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. One common method starts with the preparation of the pyrrole core. This is achieved through a condensation reaction between 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole and an appropriate aldehyde. Following this, the prop-2-enamide moiety is introduced via an amide formation reaction, often using acyl chlorides under basic conditions. The final step is the incorporation of the nitrile group through a dehydration reaction, typically using a cyanating agent.
Industrial Production Methods
Industrial production methods rely on scalable and cost-effective strategies. Multi-step synthesis is usually conducted in continuous flow reactors to ensure high yield and purity. Catalysts and automated monitoring systems are employed to optimize reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride to convert nitrile groups to amines.
Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate in acidic or basic media.
Reduction: : Lithium aluminum hydride or sodium borohydride are standard reagents.
Substitution: : Conditions may vary, but often involve strong nucleophiles and polar solvents.
Major Products
Oxidation: : Produces oxides and possibly carboxylic acids.
Reduction: : Results in primary amines.
Substitution: : Leads to a variety of substituted pyridine derivatives.
Scientific Research Applications
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide finds extensive use in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In studies of cell signaling pathways due to its potential as a ligand.
Medicine: : Investigated for its therapeutic potential in treating certain diseases owing to its bioactivity.
Industry: : Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action in biological systems involves interaction with molecular targets such as enzymes and receptors. The pyrrole and pyridine rings allow for strong binding affinity to various biological macromolecules. This interaction can modulate signaling pathways and enzyme activities, contributing to its effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide can be compared to compounds like:
2-cyano-3-[2,5-dimethyl-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide.
2-cyano-3-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide.
Uniqueness
The unique structural components, such as the 2-methylpropyl substitution on the pyrrole ring, grant it distinct reactivity and binding properties.
Its combination of a pyrrole core with a nitrile and prop-2-enamide groups offers unique pathways for synthetic derivatization and biological activity.
This compound exemplifies the intricate beauty and utility of modern synthetic organic chemistry, opening doors to new research and applications.
Properties
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-pyridin-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14(2)13-25-15(3)10-18(17(25)5)11-19(12-22)21(26)24-16(4)20-8-6-7-9-23-20/h6-11,14,16H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCYFLJAUWEPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B2795727.png)
![N-(3-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2795729.png)
![N-(4-bromo-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2795730.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)

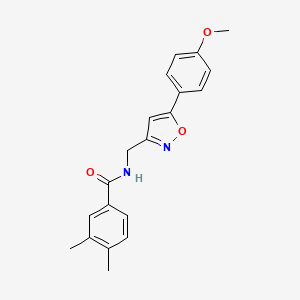
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)

